N-(4-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide
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Overview
Description
“N-(4-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide” is a chemical compound with the molecular formula C16H17N3O4S and a molecular weight of 347.39. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One common method involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a type of nitrogen-containing heterocycle. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
- TZD analogues exhibit hypoglycemic activity by improving insulin resistance through activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ) receptor .
- TZD derivatives demonstrate antimicrobial action by inhibiting cytoplasmic Mur ligases .
- Researchers have synthesized substituted 5-benzylidene-3-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thiazolidine-2,4-dione derivatives and evaluated their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method .
- Researchers have explored TZD-based molecules for various targets, including RORγt and pregnane X receptor (PXR) .
- Introduction of fluorine-containing phenyl groups into TZD structures results in moderate to good herbicidal activities .
Hypoglycemic Activity
Antimicrobial Properties
Antioxidant Activity
Drug Design and Discovery
Herbicidal Activities
Anti-Biofilm Activity
Future Directions
properties
IUPAC Name |
N-[4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-10(20)17-12-4-2-11(3-5-12)15(22)18-7-6-13(8-18)19-14(21)9-24-16(19)23/h2-5,13H,6-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPNTWPRCKJNII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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